molecular formula C6H12N2O2 · 2 HCl B612993 DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl CAS No. 39871-25-5

DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl

Cat. No.: B612993
CAS No.: 39871-25-5
M. Wt: 217.09
Attention: For research use only. Not for human or veterinary use.
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Description

DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl, also known as (E)-2,6-diamino-4-hexenoic acid dihydrochloride, is a synthetic amino acid derivative. It is characterized by the presence of two amino groups and a double bond within its hexenoic acid structure. This compound is often utilized in biochemical research due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydrogenation processes and the use of automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pH adjustment, and purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    DL-2,6-Diaminohexanoic acid: A saturated analog without the double bond.

    DL-2,6-Diamino-4-hexynoic acid: An analog with a triple bond instead of a double bond.

Comparison:

    Structural Differences: DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl has a double bond, while DL-2,6-Diaminohexanoic acid is fully saturated, and DL-2,6-Diamino-4-hexynoic acid has a triple bond.

    Reactivity: The presence of the double bond in this compound makes it more reactive in certain chemical reactions compared to its saturated analog.

    Biological Activity: The unique structure of DL-trans-2,6-Diamino-4-hexenoic acid . .

Properties

IUPAC Name

2,6-diaminohex-4-enoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENITEMARMPYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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